(Des-Gly10,Des-Ser4,D-Leu6,Pro-NHEt9)-LHRH

CAS No.: 267878-61-5

Cat. No.: VC3221781

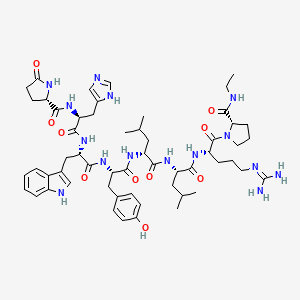

Molecular Formula: C56H79N15O10

Molecular Weight: 1122.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 267878-61-5 |

|---|---|

| Molecular Formula | C56H79N15O10 |

| Molecular Weight | 1122.3 g/mol |

| IUPAC Name | (2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |

| Standard InChI | InChI=1S/C56H79N15O10/c1-6-60-54(80)46-14-10-22-71(46)55(81)40(13-9-21-61-56(57)58)65-49(75)41(23-31(2)3)66-50(76)42(24-32(4)5)67-51(77)43(25-33-15-17-36(72)18-16-33)68-52(78)44(26-34-28-62-38-12-8-7-11-37(34)38)69-53(79)45(27-35-29-59-30-63-35)70-48(74)39-19-20-47(73)64-39/h7-8,11-12,15-18,28-32,39-46,62,72H,6,9-10,13-14,19-27H2,1-5H3,(H,59,63)(H,60,80)(H,64,73)(H,65,75)(H,66,76)(H,67,77)(H,68,78)(H,69,79)(H,70,74)(H4,57,58,61)/t39-,40-,41-,42+,43-,44-,45-,46-/m0/s1 |

| Standard InChI Key | MMKAEZTWGFDHGK-OFHYFIBLSA-N |

| Isomeric SMILES | CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 |

| SMILES | CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |

| Canonical SMILES | CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |

Introduction

Structural Characteristics

The structural characteristics of (Des-Gly10,Des-Ser4,D-Leu6,Pro-NHEt9)-LHRH demonstrate the precise molecular engineering applied to optimize its functional properties. The compound features a specific amino acid sequence that differentiates it from native LHRH while maintaining target receptor interaction capabilities.

Chemical Properties

The compound exhibits distinct chemical properties that define its identity and behavior in biological systems. Key chemical parameters are summarized in Table 1 below:

The molecular structure features a pyroglutamic acid residue at the N-terminus, which is common in many peptide hormones and contributes to stability. The compound's N-terminal pyroglutamate and C-terminal ethylamide modifications likely increase resistance to enzymatic degradation, potentially extending its half-life in biological systems compared to native LHRH.

Structural Modifications and Significance

The structural modifications in (Des-Gly10,Des-Ser4,D-Leu6,Pro-NHEt9)-LHRH represent strategic alterations designed to enhance specific pharmacological properties. Each modification serves a distinct purpose:

-

Des-Gly10 (removal of glycine at position 10): This modification eliminates the C-terminal glycine residue present in native LHRH, potentially affecting receptor binding characteristics and resistance to C-terminal exopeptidases.

-

Des-Ser4 (removal of serine at position 4): The absence of serine at this position may alter the peptide's hydrophilicity and hydrogen-bonding capabilities, potentially impacting receptor interactions.

-

D-Leu6 (substitution of L-leucine with D-leucine at position 6): The incorporation of D-amino acids is a common strategy in peptide drug development to enhance resistance to proteolytic degradation, as most endogenous proteases preferentially cleave L-amino acid peptide bonds.

-

Pro-NHEt9 (modification of proline with an N-ethylamide group at position 9): This C-terminal modification likely increases the compound's stability against enzymatic degradation and may enhance receptor binding affinity.

The combination of these modifications creates a peptide analog with potentially enhanced stability, altered receptor binding properties, and modified pharmacokinetic behavior compared to native LHRH.

Biological Activity and Mechanism of Action

(Des-Gly10,Des-Ser4,D-Leu6,Pro-NHEt9)-LHRH targets the GnRH receptor, which belongs to the G protein-coupled receptor (GPCR) family . This receptor system plays a crucial role in regulating reproductive function through the hypothalamic-pituitary-gonadal axis.

Receptor Targeting and Signaling Pathway

The compound's activity is mediated through the GPCR/G protein pathway, which initiates intracellular signaling cascades upon receptor binding . GPCRs represent the largest family of membrane proteins involved in signal transduction and are targets for approximately 30-40% of all modern medicinal drugs. The specific interaction between (Des-Gly10,Des-Ser4,D-Leu6,Pro-NHEt9)-LHRH and the GnRH receptor likely triggers conformational changes in the receptor, activating heterotrimeric G proteins and subsequent downstream signaling events.

The structural modifications in this compound may alter its binding affinity, receptor selectivity, or signaling bias compared to native LHRH, potentially conferring distinct pharmacological properties that could be advantageous for specific therapeutic applications.

Research Applications and Development

(Des-Gly10,Des-Ser4,D-Leu6,Pro-NHEt9)-LHRH has been identified through peptide screening methodologies, which represent important research tools in drug discovery and development . Peptide screening techniques pool active peptides primarily through immunoassay approaches and can be applied for protein interaction studies, functional analysis, and epitope screening.

Peptide Screening Applications

The identification of (Des-Gly10,Des-Ser4,D-Leu6,Pro-NHEt9)-LHRH through peptide screening highlights the value of this methodology in discovering novel peptide-based therapeutic candidates. Peptide screening allows researchers to:

-

Identify peptides with specific biological activities

-

Optimize peptide structures for enhanced pharmacological properties

-

Develop peptide-based therapeutics with improved stability and bioavailability

-

Study structure-activity relationships of peptide hormones and their receptors

The development of (Des-Gly10,Des-Ser4,D-Leu6,Pro-NHEt9)-LHRH exemplifies the application of rational peptide design principles to create modified analogs with potentially enhanced therapeutic properties.

Future Research Directions

The structural characteristics and pharmacological potential of (Des-Gly10,Des-Ser4,D-Leu6,Pro-NHEt9)-LHRH suggest several promising avenues for future research:

-

Detailed structure-activity relationship studies to elucidate the impact of specific modifications on receptor binding and activation

-

Investigation of its potential as a therapeutic agent for hormone-responsive conditions

-

Comparative studies with leuprolide and other GnRH analogs to identify unique advantages

-

Development of optimized formulations to enhance stability, bioavailability, and targeted delivery

-

Exploration of combination therapies with other agents for synergistic effects in specific disease contexts

These research directions could further establish the therapeutic potential of (Des-Gly10,Des-Ser4,D-Leu6,Pro-NHEt9)-LHRH and potentially lead to its development as a valuable addition to existing GnRH-based therapies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume